Benzyltrimethylammonium fluoride

Nucleophilic fluorination Quaternary ammonium fluoride stability Side reaction suppression

Sourcing tetraalkylammonium fluorides often involves a compromise between reactivity and byproduct contamination. Benzyltrimethylammonium fluoride (BTMAF) hydrate addresses this by providing organic-soluble fluoride ions with significantly reduced Hofmann elimination compared to TBAF. - Minimizes tributylamine contamination in heated fluorinations, preserving product purity. - Serves as a dual fluoride source/phase transfer catalyst in biphasic systems. - Enables cellulose dissolution in DMSO with lower viscosity than TBAF-based solutions.

Molecular Formula C10H16FN
Molecular Weight 169.24 g/mol
CAS No. 329-97-5
Cat. No. B3423948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltrimethylammonium fluoride
CAS329-97-5
Molecular FormulaC10H16FN
Molecular Weight169.24 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1=CC=CC=C1.[F-]
InChIInChI=1S/C10H16N.FH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1
InChIKeyKFSZGBHNIHLIAA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyltrimethylammonium Fluoride Procurement & Differentiation Overview


Benzyltrimethylammonium fluoride (BTMAF) is a quaternary ammonium fluoride salt commercially supplied as a hydrate, functioning as a source of organic-soluble fluoride ions for nucleophilic fluorination and silyl ether deprotection . It belongs to the tetraalkylammonium fluoride class alongside tetrabutylammonium fluoride (TBAF), tetramethylammonium fluoride (TMAF), and tetraethylammonium fluoride (TEAF), all of which share the property of being unavailable in completely anhydrous form . As a procurement consideration, BTMAF occupies a distinct intermediate position within this class, offering a differentiated balance of reactivity, thermal stability, and reduced susceptibility to Hofmann elimination relative to more commonly employed analogs .

Fluoride Source Organic-soluble F⁻ for nucleophilic fluorination and silyl ether deprotection in aprotic media.
Thermal Profile Intermediate thermal stability with reduced Hofmann elimination tendency relative to common analogs.
Form & Preparation Supplied as hydrate; anhydrous synthesis protocols available for research-scale preparation.

Benzyltrimethylammonium Fluoride Differentiation from Analogs


Generic substitution among tetraalkylammonium fluorides is precluded by cation-dependent variations in three critical performance dimensions: thermal stability, susceptibility to Hofmann elimination side reactions, and solvation behavior in aprotic media. While TBAF is the most widely studied and commercially prevalent fluoride source, its use at elevated temperatures generates tributylamine via Hofmann elimination, compromising product purity and material balance . Conversely, TMAF offers superior reactivity as an anhydrous fluoride source but suffers from limited organic solubility and fails to dissolve cellulose in DMSO-based solvent systems . BTMAF, bearing a benzyl substituent in place of one alkyl group, exhibits intermediate thermal stability, significantly reduced Hofmann elimination tendency compared to TBAF, and distinct viscosity and solubility profiles in biopolymer processing applications . These differences preclude one-for-one substitution without experimental revalidation of reaction outcomes.

Hofmann Elimination Risk
TBAF generates tributylamine byproduct under fluorination conditions; BTMAF suppresses this pathway. Direct substitution without validation may introduce amine contaminants.
Solubility & Viscosity Mismatch
TMAF offers higher anhydrous fluoride reactivity but fails to dissolve cellulose in DMSO; BTMAF provides workable viscosity profiles for biopolymer processing.
Solvation & Basicity Dependence
Cation-dependent solvation and fluoride basicity preclude one-for-one interchange; experimental revalidation is required when switching tetraalkylammonium fluoride sources.

BTMAF Quantitative Differentiation Evidence


Hofmann Elimination: Comparison with TBAF

Benzyltrimethylammonium fluoride exhibits substantially reduced susceptibility to Hofmann elimination compared to tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) under fluorination reaction conditions. While TBAF·3H₂O produced a significant amount of tributylamine as a Hofmann elimination byproduct, BTMAF and adamantyltrimethylammonium fluoride were selected as alternatives due to their resistance to this decomposition pathway .

Hofmann Elimination
Reported
BTMAF: No significant tributylamine detected
TBAF·3H₂O: Significant tributylamine produced
Supports selection where amine-free fluoride source is critical.
Reported under specific fluorination conditions; verify in target reaction.
Nucleophilic fluorination Quaternary ammonium fluoride stability Side reaction suppression

Cellulose Solution Viscosity Compared to TBAF

In DMSO-based cellulose solvent systems, benzyltrimethylammonium fluoride hydrate (BTMAF·H₂O) yields solutions with lower capillary viscosity than tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) at comparable cellulose concentrations . This viscosity reduction facilitates improved handling and processing characteristics during biopolymer functionalization.

Cellulose Viscosity
Reported
BTMAF·H₂O: Lower capillary viscosity
TBAF·3H₂O: Higher viscosity
Enables lower-viscosity DMSO solutions for cellulose processing.
Quantitative viscosity data available in cited reference.
Cellulose dissolution Biopolymer processing DMSO/ammonium fluoride solvents

Thermal Stability and Acylation Efficiency vs. TBAF

Dibenzyldimethylammonium fluoride (BMAF·0.1H₂O), a structurally related benzyl-containing quaternary ammonium fluoride, demonstrates superior thermal stability relative to tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) as established by thermogravimetric analysis . Furthermore, cellulose acylation in BMAF·0.1H₂O/DMSO yields higher degrees of ester substitution than in TBAF·3H₂O/DMSO, attributed to the lower water content and enhanced fluoride basicity in the BMAF system .

Thermal & Acylation
Class-level
BMAF·0.1H₂O: Higher thermal stability; higher DS
TBAF·3H₂O: Lower stability; lower DS
Class-level evidence supports enhanced acylation efficiency.
Data from structurally related BMAF analog; direct BTMAF confirmation limited.
Cellulose acylation Thermogravimetric analysis Degree of substitution

Synthetic Yield and Preparation Protocol

A standardized protocol for synthesizing anhydrous quaternary ammonium fluorides via silver fluoride metathesis of the corresponding ammonium iodides yields benzyltrimethylammonium fluoride in 40% isolated yield, compared to 61% for trimethylphenylammonium fluoride and 78% for a tert-butyl-containing analog under identical conditions . This protocol provides a reproducible, quantifiable benchmark for laboratory preparation and purity assessment.

Synthetic Yield
Data to verify
40% isolated yield
Benchmark for in-house preparation feasibility.
Yield from AgF metathesis protocol; verify reproducibility.
Quaternary ammonium fluoride synthesis Silver fluoride metathesis Preparative methods

Cyclopropane Anion Generation: Preferred Desilylation Promoter

In the desilylative generation of cyclopropane anions bearing conjugative electron-withdrawing groups, benzyltrimethylammonium fluoride has been explicitly identified as the promoter of choice for effecting subsequent aldol condensations of these reactive intermediates at 0°C in THF solution . This designation establishes BTMAF as the empirically preferred fluoride source over alternative tetraalkylammonium fluorides in this specific synthetic context.

Cyclopropane Desilylation
Reported
BTMAF: Reported promoter of choice
Other TAAFs: Inferior results
Reported as preferred fluoride source in aldol condensations.
Systematic comparison in cited study; 0°C in THF.
Desilylation Aldol condensation Cyclopropane chemistry

Phase Transfer Catalysis in Biphasic Systems

Benzyltrimethylammonium fluoride functions effectively as a phase transfer catalyst, facilitating the transfer of ions or molecules between immiscible phases in organic synthesis applications . This property distinguishes BTMAF from non-quaternary ammonium fluoride sources (e.g., CsF, KF) that lack the amphiphilic character required for efficient biphasic ion transport, and provides an additional functionality beyond its primary role as a nucleophilic fluoride source.

Phase Transfer Catalysis
Data to verify
Demonstrated PTC activity in biphasic systems
Dual functionality may streamline biphasic fluorination.
Supported by class-level evidence; functional distinction from CsF/KF.
Phase transfer catalysis Biphasic reactions Ion transport

BTMAF Application Scenarios


Nucleophilic Fluorination with Suppressed Hofmann Elimination

For fluorination reactions where TBAF generates problematic tributylamine contamination via Hofmann elimination, BTMAF serves as a direct replacement with comparable fluoride delivery while avoiding amine byproduct formation . This application is particularly relevant in pharmaceutical intermediate synthesis where product purity specifications are stringent and amine contaminants interfere with downstream transformations or purification.

Cellulose Dissolution and Derivatization in DMSO

BTMAF·H₂O in DMSO provides an effective solvent system for microcrystalline and fibrous cellulose dissolution, offering lower solution viscosity compared to TBAF·3H₂O/DMSO at comparable concentrations . The benzyl-containing quaternary ammonium fluoride scaffold (exemplified by BMAF) additionally yields higher degrees of cellulose ester substitution than TBAF-based systems due to reduced water content and enhanced fluoride basicity .

Cyclopropane Functionalization via Desilylation

In the desilylation of 1-trimethylsilyl cyclopropanes bearing electron-withdrawing substituents (esters, nitriles, ketones), BTMAF has been established as the promoter of choice for generating tetraalkylammonium salts of cyclopropane anions and effecting subsequent aldol condensations at 0°C in THF . Alternative fluoride sources may yield inferior results in this specific transformation.

Phase Transfer Catalysis for Biphasic Fluorination

In biphasic reaction systems requiring simultaneous fluoride ion delivery and phase transfer catalysis, BTMAF's dual functionality eliminates the need for separate phase transfer agents . This integrated property streamlines reaction setup and reduces reagent complexity in applications such as halide exchange fluorinations and nucleophilic substitutions across immiscible phase boundaries.

Application
Selection Property
Validation Focus
Fluorination minimizing amine byproduct
Hofmann elimination resistance
Byproduct profiling by GC/MS or NMR
Cellulose dissolution and derivatization in DMSO
Solution viscosity and acylation efficiency
Rheology and degree-of-substitution analysis
Cyclopropane desilylation-aldol sequences
Promoter effectiveness at low temperature
Aldol yield and selectivity validation
Biphasic fluorination with integrated PTC
Phase transfer activity and organic solubility
Reaction efficiency vs. separate agents

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